molecular formula C8H17I B127717 1-Iodooctane CAS No. 629-27-6

1-Iodooctane

Cat. No. B127717
M. Wt: 240.12 g/mol
InChI Key: UWLHSHAHTBJTBA-UHFFFAOYSA-N
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Patent
US04308031

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
[Compound]
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH2:3](Br)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:3]([I:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increasing the solubility of such salts
CUSTOM
Type
CUSTOM
Details
the reaction between the salts and other components of the organic medium

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04308031

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
[Compound]
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH2:3](Br)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:3]([I:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increasing the solubility of such salts
CUSTOM
Type
CUSTOM
Details
the reaction between the salts and other components of the organic medium

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04308031

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
[Compound]
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH2:3](Br)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:3]([I:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increasing the solubility of such salts
CUSTOM
Type
CUSTOM
Details
the reaction between the salts and other components of the organic medium

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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